molecular formula C6H16N2 B122027 N,N-Diethylethylenediamine CAS No. 100-36-7

N,N-Diethylethylenediamine

Cat. No. B122027
CAS RN: 100-36-7
M. Wt: 116.2 g/mol
InChI Key: UDGSVBYJWHOHNN-UHFFFAOYSA-N
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Description

N,N-Diethylethylenediamine is a chemical compound that is part of the ethylenediamine family, where ethylene groups are flanked by amine functionalities. This compound is of interest due to its potential applications in various fields, including polymerization, complexation with metals, and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of derivatives of N,N-diethylethylenediamine has been explored in several studies. For instance, N,N-diethylethylenediamine-N,N'-diacetic acid was prepared using a classical cyanomethylation process, followed by isolation through displacement cation-exchange chromatography . Similarly, N-ethylethylenediamine was synthesized using diethyl carbonate and ethylenediamine, with Y zeolites as catalysts, achieving a high yield of 93.1% . These methods demonstrate the versatility of N,N-diethylethylenediamine derivatives in synthesis, allowing for the creation of a variety of compounds with potential applications in different domains.

Molecular Structure Analysis

The molecular structure of N,N-diethylethylenediamine derivatives has been characterized using various analytical techniques. For example, the crystal structure of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine was determined by X-ray diffraction analysis, revealing an orthorhombic crystal system with weak N-H⋯S intramolecular hydrogen bonds . Additionally, the structure of a novel long-chain acyclic phosphazene derivative was confirmed by single-crystal X-ray studies . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of N,N-diethylethylenediamine derivatives.

Chemical Reactions Analysis

N,N-Diethylethylenediamine and its derivatives participate in various chemical reactions. For instance, the reaction of chlorine with N,N-diethyl-p-phenylenediamine was studied for the development of a sensitive voltammetric detection method for chlorine . The reaction mechanism suggested involves the chlorine attacking the primary amine to form an N-chlorinated product. Additionally, the interaction of NN'-polymethylene-o-phenylenediamines with different reagents, such as aldehydes and di-acid chlorides, has been reported to yield various bridged heterocycles . These reactions demonstrate the reactivity of N,N-diethylethylenediamine derivatives and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylethylenediamine derivatives have been studied to understand their behavior and potential uses. The melting points of N,N'-diethylethylenediamine-N,N'-diacetic acid and its unsymmetrical counterpart were reported, along with their pKa values, indicating their acidic nature and potential for complexation with metals such as lanthanons and yttrium . The thermal properties of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine were also investigated, showing good thermal stability and char-forming capability, suggesting its use as an intumescent fire retardant . These properties are crucial for the application of these compounds in materials science and other fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N,N-Diethylethylenediamine is used in the synthesis of diethyltetrahydroquinoxalinediones through chemical and electrochemical oxidation of catechols, forming new derivatives via the ECECE mechanism (Habibi et al., 2015).

Analytical Methods Improvement

  • It enhances the sensitivity of the N,N′-diethyl-p-phenylenediamine (DPD) method for chlorine detection, extending the analytical range and improving detection accuracy (Moberg & Karlberg, 2000).

Ligand Effect in Metal Complexes

  • N,N-Diethylethylenediamine influences the properties of magnesium complexes, affecting coordination and stability (Hatanpää et al., 2001).

Catalysis and Derivative Synthesis

  • It plays a role in the synthesis of asymmetric ethylenediamine derivatives, showing potential in catalyst development (Wang et al., 2015).

Structural and Proton Transfer Properties

  • N,N-Diethylethylenediamine contributes to the structure and protonation behaviors of complexes, revealing potential applications in chemical reactions and molecular studies (Gancheff et al., 2006).

Gene Carrier and Biodegradable Polymers

  • It is used in the synthesis of biodegradable polymers like N,N-diethylethylenediamine-polyurethane for gene delivery, showing promise in biomedical applications (Yang et al., 2004).

Environmental Impacts and Applications

  • The environmental impacts and applications of aminopolycarboxylates, which include compounds like N,N-Diethylethylenediamine, are significant in industrial, domestic, and agricultural settings, warranting studies on biodegradable alternatives (Schmidt et al., 2004; Pinto et al., 2014).

Safety And Hazards

N,N-Diethylethylenediamine is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

N,N-Diethylethylenediamine has potential applications in various fields. For instance, it has been used to develop melanin targeted PET and SPECT imaging agents for melanoma . It is also used in the preparation of 2-imidazolidinecarboxaldehydes and 1,4,6,9-tetraalkyl-1,4,6,9-tetraaza-5,10-dioxaperhydroanthracenes .

properties

IUPAC Name

N',N'-diethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3
Source PubChem
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InChI Key

UDGSVBYJWHOHNN-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16N2
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DSSTOX Substance ID

DTXSID7057606
Record name 2-Aminoethyldiethylamine
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Diethylethylenediamine
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Vapor Pressure

2.97 [mmHg]
Record name N,N-Diethylethylenediamine
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Product Name

N,N-Diethylethylenediamine

CAS RN

100-36-7
Record name N,N-Diethylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
T Yang, W Chin, J Cherng, M Shau - Biomacromolecules, 2004 - ACS Publications
A new cationic polymer, N,N-diethylethylenediamine-polyurethane (DEDA-PU), bearing tertiary amines in the backbone and side chains, was synthesized and used as a nonviral vector …
Number of citations: 69 pubs.acs.org
X Zheng, H Zhang, LM Yang, E Ganz - Crystal Growth & Design, 2021 - ACS Publications
Herein, we report the adsorption energy and reaction path of CO 2 capture by N,N-diethylethylenediamine (ee-2)-functionalized M 2 (dobpdc) (M = Mg, Sc–Zn; dobpdc 4– = 4,4′-…
Number of citations: 8 pubs.acs.org
I Grenthe, P Paoletti, M Sandstroem… - Inorganic …, 1979 - ACS Publications
The crystal and molecular structures of the title compounds have been determined by three-dimensional X-ray diffraction data by using an automatic four-circle diffractometer. The red …
Number of citations: 134 pubs.acs.org
JR Ferraro, LJ Basile, LR Garcia-Ineguez… - Inorganic …, 1976 - ACS Publications
TV-diethylethylenediamine and X= inorganic anion, has not been clearly established. Pressureand thermal studies in the electronic and infrared region (mid-infrared and far-infrared) …
Number of citations: 62 pubs.acs.org
L Fabbrizzi, M Micheloni, P Paoletti - Inorganic Chemistry, 1974 - ACS Publications
H2NCH2CH2N (C2H5) 2) forms the three copper complexes Cu (dieten) 2X2 (X= BF4, C104, N03) which change color re-versibly from red to violet at higher temperatures. 2-4 This …
Number of citations: 75 pubs.acs.org
R Tsuchiya, A Uehara, Y Ohtsuka - Bulletin of the Chemical Society of …, 1982 - journal.csj.jp
The enthalpy changes (ΔH) in the reaction of Ni(AA) 2 X 2 ·nH 2 O type complexes with aqueous potassium cyanide were calorimetrically measured at 25 C, where AA is N,N′-…
Number of citations: 6 www.journal.csj.jp
HP Engelbrecht, S Otto, A Roodt - Acta Crystallographica Section C …, 1999 - scripts.iucr.org
The Re atom of the title complex,[ReO2 (C6HI6N2) 2]-C1. 3H20, lies on an inversion centre and exhibits a distorted octahedral geometry, with the two oxo ligands in the apical positions …
Number of citations: 9 scripts.iucr.org
G Lisensky - Journal of Chemical Education, 2022 - ACS Publications
Starting with a double replacement reaction in alcohol between Ni(H 2 O) 6 (NO 3 ) 2 and NaX, students exploit solubility differences to produce a solution of NiX 2 and a NaNO 3 …
Number of citations: 3 pubs.acs.org
ABP Lever, E Mantovani, JC Donini - Inorganic Chemistry, 1971 - ACS Publications
The temperature-dependent infrared, far-infrared, and electronic spectra and magnetism of a series of thermochromic copper complexes of VV-diethylethylenediamine (asym-(C2Hs) …
Number of citations: 80 pubs.acs.org
Y Nakao, H Nakamura, W Mori, T Sakurai… - Bulletin of the …, 1986 - journal.csj.jp
A series of di- and trinuclear copper(II) complexes containing N,N,N′,N′-tetramethylethylenediamine(tmen), N,N-diethylethylenediamine(deen), 2,2′-bipyridyl(bpy) or 1,10-…
Number of citations: 13 www.journal.csj.jp

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